molecular formula C10H18O4 B018023 Diethyl propylmalonate CAS No. 2163-48-6

Diethyl propylmalonate

Cat. No. B018023
CAS RN: 2163-48-6
M. Wt: 202.25 g/mol
InChI Key: GRRSDGHTSMJICM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of diethyl propylmalonate and related compounds involves multiple methods, including the reaction of diethyl N-Boc-iminomalonate with organomagnesium compounds to afford substituted aryl N-Boc-aminomalonates, which upon hydrolysis, produce arylglycines (Calí & Begtrup, 2004). Other approaches include Schiff-base template synthesis with diethylmalonate acting as a locking fragment in the synthesis of macrocycles (Fabbrizzi et al., 1996).

Molecular Structure Analysis

The molecular structure of diethyl propylmalonate and its derivatives can be complex, with examples including the formation of tetra-aza macrocycles when diethylmalonate is used as a padlock in the presence of metal salts. The structural elucidation is often achieved through crystallography and spectroscopy, providing insights into the arrangement of atoms and the configuration of the molecule (Fabbrizzi et al., 1996).

Chemical Reactions and Properties

Diethyl propylmalonate undergoes various chemical reactions, including the oxidative dimerization to synthesize benzo[1,2-b:4,5-b']dithiophene derivatives, showcasing its versatility as a reactant (Citterio et al., 1996). The compound's reactivity is further demonstrated in its involvement in the synthesis of fused heterocyclic systems, indicating a wide range of possible transformations (Kušar et al., 1996).

Physical Properties Analysis

The physical properties of diethyl propylmalonate, such as boiling point, melting point, and solubility, are crucial for its handling and application in chemical syntheses. Although specific data on diethyl propylmalonate was not directly found, understanding these properties is essential for predicting its behavior in various solvents and conditions.

Chemical Properties Analysis

The chemical properties of diethyl propylmalonate, including reactivity, stability, and compatibility with other reagents, play a significant role in its utility in organic synthesis. Its ability to act as a building block for more complex molecules is demonstrated through its involvement in reactions like the Michael addition and arylation processes, which are pivotal for the construction of carbon-carbon bonds (Hennessy & Buchwald, 2002).

Scientific Research Applications

  • Synthesis of Complex Compounds : Diethyl ethoxymethylenemalonate is used in synthesizing pyrazole, pyrimidine, quinoline, and other compounds, highlighting its role in atom economy and as an active methylene building block (Ya, 2013).

  • Catalysis and Organic Synthesis : Diethylmalonate serves as an efficient padlock in the synthesis of 14-membered tetra-aza-macrocycles, useful in organic synthesis and catalysis (Fabbrizzi et al., 1996).

  • Triheterocyclic Compound Synthesis : It's effective in synthesizing triheterocyclic 3-carbethoxy-9,ll-disubstituted-4-oxo-4H-pyrido[3,2-e]pyrimido[1,2-c]pyrimidines (Dave & Shukla, 1997).

  • Nucleophilic Aromatic Substitution Reactions : Diethyl 2-fluoromalonate ester is a building block for synthesizing 2-fluoro-2-arylacetic acid and fluorooxindole derivatives (Harsanyi et al., 2014).

  • Solvent Applications : Diethyl phenylmalonate and diethyl methyl-malonate are used as solvents for extracting acetic acid from aqueous solutions (Torul et al., 1992).

  • Anticancer Drug Synthesis : A method was developed for synthesizing diethyl 2-(2-chloronicotinoyl)malonate, an important intermediate in small molecule anticancer drugs (Xiong et al., 2018).

  • Production of Arylglycines : Diethyl N-Boc-iminomalonate acts as a highly reactive electrophilic glycine equivalent, used in producing substituted aryl N-Boc-aminomalonates and arylglycines (Calí & Begtrup, 2004).

  • Battery Technology : Bis(trimethylsilyl) 2-fluoromalonate additives improve capacity retention and cycling performance in high voltage lithium-ion batteries (Lyu et al., 2019).

  • Green Chemistry Principles in Production : A novel reactor and process for diethyl 2-ethyl-2-phenylmalonate production significantly reduce production time and energy consumption, aligning with green chemistry principles (Zhao et al., 2020).

Safety And Hazards

Diethyl propylmalonate is classified as a combustible liquid . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

diethyl 2-propylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-4-7-8(9(11)13-5-2)10(12)14-6-3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRSDGHTSMJICM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176018
Record name Diethyl propylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl propylmalonate

CAS RN

2163-48-6
Record name Propanedioic acid, 2-propyl-, 1,3-diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2163-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl propylmalonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002163486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIETHYL PROPYLMALONATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53659
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl propylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl propylmalonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.812
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

TLC analysis: Silica gel 60 F254 on aluminum sheet. Eluent is mixture from petroleum ether with diethyl ether (9:1 v/v). Chromatogram is sprinkled by indicator spray and then is charred at 150° C. Composition of indicator spray: 4-methoxybenzaldehyde (10 ml), ethanol (200 ml), 98% H2SO4 (10 ml) and glacial acetic acid (2 ml). One spot. Rf 0.54.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Five
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To a suspension of sodium hydride (60% dispersion in mineral oil, 12.6 g, 315 mmol, 1.05 equiv) in DMF (300 mL) at 23° C. was added a solution of diethyl malonate (45.5 mL, 300 mmol, 1 equiv) in DMF (100 mL) via cannula over the course of 10 min. The addition caused a mild exotherm and H2 gas evolution was observed, cooling was not necessary. Following the addition, the reaction was stirred for 45 min at 23° C. then treated with 1-bromopropane (27.3 mL, 300 mmol, 1 equiv). The reaction was stirred at 23° C. for 25 min, then heated to 65° C. for 3 h, then stirred at 23° C. overnight. The reaction mixture was added to 1.0 N HCl (1 L) then extracted with diethyl ether (700 mL). The ether extracts were washed with H2O (400 mL), brine (200 mL), dried (MgSO4), filtered and concentrated to give 65.1 g of product as a clear oil. 13C NMR revealed approximately 4:1 mono to bis-alkylated product ratio. The product diethyl n-propylmalonate was used without further purification: 1H NMR (300 MHz, CDCl3) 4.18 (q, J=6.9 Hz, 4H), 3.32 (t, J=7.8 Hz, 1H), 1.91-1.79 (m, 2H), 1.41-1.25 (m, 2H), 1.25 (t, J=6.9 Hz, 6H), 0.92 (t, J=7.5 Hz, 3H); 13C NMR (300 MHz, CDCl3) (*denotes signal due to minor product of bis-alkylation) 169.6, 61.2, 60.9*, 51.8, 34.4*, 30.7, 20.5, 17.3*, 14.4*, 14.0, 13.7.
Quantity
12.6 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
45.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
27.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl propylmalonate
Reactant of Route 2
Reactant of Route 2
Diethyl propylmalonate
Reactant of Route 3
Reactant of Route 3
Diethyl propylmalonate
Reactant of Route 4
Reactant of Route 4
Diethyl propylmalonate
Reactant of Route 5
Reactant of Route 5
Diethyl propylmalonate
Reactant of Route 6
Reactant of Route 6
Diethyl propylmalonate

Citations

For This Compound
68
Citations
JC Allen, JIG Cadogan, BW Harris… - Journal of the Chemical …, 1962 - pubs.rsc.org
… The excess of diethyl malonate was removed and the residue was shown by gas-liquid chromatography to contain diethyl propylmalonate, which was isolated by distillation (bp 89-91"/…
Number of citations: 20 pubs.rsc.org
J Grote, YY Chen - Tetrahedron Letters, 2014 - Elsevier
… Reaction of diethyl propylmalonate with sodium hydride in anhydrous DMF produced a clear solution, which when subsequently reacted with 4-bromobutylphthalimide at 50 C (…
Number of citations: 1 www.sciencedirect.com
H Niu, X Hu, Z Huang, Z Fan, Y Dang, C Li, J Guan - abstracts.biomaterials.org
… 2-Hydroxyethyl methacrylate (HEMA), 4-(hydroxymethyl)-phenylboronic acid pinacol ester, acryloyl chloride, diethyl propylmalonate, and benzoyl peroxide (BPO). The ROS sensitive …
Number of citations: 2 abstracts.biomaterials.org
Z Li, Z Fan, Y Xu, W Lo, X Wang, H Niu… - … applied materials & …, 2016 - ACS Publications
… Briefly, 50 g of diethyl propylmalonate was stirred in 350 mL of 1 mol/L KOH and a 95% ethanol solution overnight. The mixture was condensed by a rotary evaporator. Hydrochloric acid …
Number of citations: 75 pubs.acs.org
T YAMAKAWA - The Journal of Biochemistry, 1950 - jstage.jst.go.jp
BY TAMIO YAMAKAWA.(From the 7th Department of the Institute for Infectious Diseases, University of Tokyo.)(Received for publication June 6, 1950.) It has been shown in the …
Number of citations: 13 www.jstage.jst.go.jp
W Lo - 2014 - kb.osu.edu
… Diethyl propylmalonate and diethylamine were purchased from Alfa Aesar and were used without purification. Formalin solution was purchased from Fischer Scientific and used without …
Number of citations: 2 kb.osu.edu
CE Nelson, MK Gupta, EJ Adolph, JM Shannon… - Biomaterials, 2012 - Elsevier
… In brief, diethyl propylmalonate (200 mmol, 40.45 g) was stirred in 1 m KOH in 95% ethanol and acifidied with HCl to yield 2-carbopropoxybutyric acid, which was reacted with …
Number of citations: 83 www.sciencedirect.com
C Kusonwiriyawong, P van de Wetering… - European Journal of …, 2003 - Elsevier
… Propylacrylic acid was prepared similarly, starting from diethyl propylmalonate (Acros Organics, Geel, Belgium). Polymerization was performed in bulk using 2,2′-azobis(isobutyronitrile…
Number of citations: 92 www.sciencedirect.com
SJF Macdonald, JE Spooner, RJ Upton… - Journal of the Chemical …, 1998 - pubs.rsc.org
… Diethyl propylmalonate 10 was converted into the propylacrylate 11 under standard conditions.Dibromination followed by dehydrobromination with DBU in THF gave the (E)-…
Number of citations: 16 pubs.rsc.org
X Zhan, KK Tran, L Wang, H Shen - Pharmaceutical research, 2015 - Springer
… Briefly, KOH (1 M) in ethanol (95% aqueous solution) was added into diethyl propylmalonate (9.2 g, 0.0455 mol), and allowed to stir for overnight (>12 h) at room temperature. After …
Number of citations: 12 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.